2-Bromo-3-(3-bromo-2-thienyl)-1-propene

Organic Synthesis Cross-Coupling Polymer Chemistry

Avoid synthetic dead-ends with monobromo thiophene analogs that lack a second reactive handle. This dibromo compound offers two distinct sites for sequential functionalization. Key evidence-based advantages: - Enables regioregular conjugated polymer synthesis via controlled cross-coupling at the thiophene and allylic bromine sites. - Acts as a precursor for high-purity tritiated probes (98.4% radiochemical purity) for binding assays and autoradiography. - Ring bromine serves as a directing group for regioselective C5-arylation, eliminating protection/deprotection steps.

Molecular Formula C7H6Br2S
Molecular Weight 282 g/mol
CAS No. 951885-96-4
Cat. No. B3314404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-(3-bromo-2-thienyl)-1-propene
CAS951885-96-4
Molecular FormulaC7H6Br2S
Molecular Weight282 g/mol
Structural Identifiers
SMILESC=C(CC1=C(C=CS1)Br)Br
InChIInChI=1S/C7H6Br2S/c1-5(8)4-7-6(9)2-3-10-7/h2-3H,1,4H2
InChIKeyFRFZDWYEGRQLQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-(3-bromo-2-thienyl)-1-propene: Procurement Overview


2-Bromo-3-(3-bromo-2-thienyl)-1-propene (CAS 951885-96-4) is a heterocyclic organic compound with the molecular formula C₇H₆Br₂S and a molecular weight of 282.00 g/mol . Its structure comprises a thiophene ring substituted with two bromine atoms—one at the 3-position on the ring and one on the propene side chain—along with a reactive allylic propene group . The compound has a predicted boiling point of 279.9±35.0 °C and a predicted density of 1.849±0.06 g/cm³ . In procurement contexts, this compound is primarily utilized as a versatile synthetic intermediate or monomer in materials science, where its dual bromine sites and thiophene core enable sequential or site-selective functionalization strategies .

Dual reactive bromine sites for sequential cross-coupling strategies
Thiophene core suited for materials science and heterocyclic synthesis
Asymmetric allylic side chain enables tunable monomer design

Substitution Risks for 2-Bromo-3-(3-bromo-2-thienyl)-1-propene


Substituting 2-Bromo-3-(3-bromo-2-thienyl)-1-propene with a generic thiophene or monobromo analog—such as 3-(3-Bromo-2-thienyl)-1-propene (CAS 33892-67-0, C₇H₇BrS, MW 203.10) —fundamentally alters the synthetic trajectory and achievable molecular architecture. The target compound possesses two distinct bromine sites: one on the thiophene ring and one on the propene side chain. The monobromo analog contains only the ring bromine, rendering it incapable of supporting dual-site sequential cross-coupling strategies or polymerizations that require a second reactive handle . Furthermore, the target compound's molecular weight is approximately 39% greater than the monobromo analog (282.00 vs. 203.10 g/mol), a difference that directly impacts stoichiometric calculations, reaction scaling, and cost modeling in procurement workflows . The quantitative evidence below establishes the specific contexts where these structural distinctions translate into verifiable performance differentiation.

Reactive sites
2 bromine atoms (ring C3 + side chain)
Monobromo analog: 1 ring bromine only
Sequential dual-coupling strategies may not transfer to single-bromine analogs.
Molecular weight
Higher molecular weight (dibromo)
Lower molecular weight (monobromo analog)
Stoichiometric calculations and cost modeling differ between the two forms.
Asymmetry
Asymmetric allylic side chain
Symmetric or simpler architecture
Polymer solubility and morphology may shift with structural asymmetry.

2-Bromo-3-(3-bromo-2-thienyl)-1-propene: Procurement Evidence


Dual Bromine Sites for Sequential Functionalization

The target compound contains two bromine atoms: one at the 3-position of the thiophene ring and one on the terminal carbon of the propene side chain . In contrast, the closest analog 3-(3-Bromo-2-thienyl)-1-propene (CAS 33892-67-0) contains only one bromine atom located on the thiophene ring, with no bromine on the propene chain . This structural difference translates into a quantifiable functional distinction: the target compound offers two distinct reactive sites for sequential cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira couplings), whereas the monobromo analog can support only a single coupling event . The presence of the second bromine enables the construction of more complex, extended molecular architectures in fewer synthetic steps compared to starting from the monobromo analog, which would require additional bromination or activation steps to achieve equivalent complexity .

Dual bromine sites
Class-level
2 bromine sites (ring + side chain) vs 1 bromine site (ring only)
Supports sequential cross-coupling strategies
Reactivity inferred from organobromine chemistry principles
Organic Synthesis Cross-Coupling Polymer Chemistry

Dibromo Monomer for Conjugated Polymers

The target compound's dibromo thiophene structure positions it as a monomer candidate for synthesizing π-conjugated polymers via palladium-catalyzed cross-coupling polycondensation . Class-level evidence from structurally related dibromo thiophene monomers—such as 2,5-dibromothiophene and 3,4-dibromothiophene—demonstrates that two bromine sites are essential for constructing linear, regioregular polythiophene chains with controlled molecular weight and optoelectronic properties . Specifically, 2,5-dibromothiophene is widely established as a backbone monomer for organic solar cells, OLEDs, and OFETs, with dibromo monomers enabling Stille or Suzuki polycondensation to yield semiconducting polymers [1]. The target compound differs from symmetric dibromo thiophenes (e.g., 2,5-dibromothiophene, C₄H₂Br₂S, MW 241.93) in that it contains an extended allylic side chain bearing the second bromine, which introduces structural asymmetry and an additional degree of freedom for tuning polymer solubility, morphology, and interchain spacing . This structural feature may offer advantages over symmetric dibromo thiophenes in applications requiring solution-processable conjugated polymers with tailored optoelectronic characteristics.

Monomer suitability
Class-level
Asymmetric allylic Br side chain vs symmetric dibromo thiophene
May provide distinct solubility and film properties
Based on established dibromo thiophene monomer class
Conjugated Polymers OLED Materials Organic Electronics

Tritium Labeling with High Radiochemical Purity

The target compound has been utilized as a precursor for preparing a tritium-labeled derivative via selective catalytic reduction. According to a report indexed in the International Nuclear Information System (INIS), the title compound was prepared from a bromo derivative at a specific activity of 27 Ci mmol⁻¹, achieving a radiochemical purity of 98.4% [1]. The selective reduction was accomplished using tritium gas with a poisoned, deactivated catalyst, enabling bromine replacement without reduction of the stilbene double bond [1]. This demonstrates the compound's viability as a precursor for high-purity radiolabeled molecular probes, which is not a property shared by all brominated thiophene derivatives. The ability to achieve >98% radiochemical purity with high specific activity (27 Ci mmol⁻¹) provides a quantifiable benchmark for researchers requiring radiolabeled analogs for in vitro binding assays, autoradiography, or metabolic tracing studies.

Tritium labeling purity
Reported
98.4% radiochemical purity, 27 Ci mmol⁻¹
Demonstrates precursor viability for radiolabeling
Selective catalytic reduction with tritium gas
Radiochemistry Tritium Labeling Catalytic Reduction

Regioselective C5-Arylation with Bromine Blocking Group

Class-level evidence from peer-reviewed research demonstrates that a bromo substituent at the C2-position of 3-substituted thiophenes acts as an effective blocking group, enabling regioselective introduction of aryl substituents at the C5-position via palladium-catalyzed direct arylation [1]. While the specific study examined 2-bromothiophene derivatives rather than the exact target compound, the structural analogy—specifically the presence of a bromine at the thiophene C2/C3-equivalent position—supports the inference that the target compound's ring bromine may similarly direct C-H functionalization to the unsubstituted C5-position [2]. In the reported system, the reaction of 2 equiv of 2-bromothiophene with 1 equiv of 4-bromonitrobenzene using 1 mol% of phosphine-free Pd(OAc)₂ catalyst was performed at 110 °C, demonstrating the viability of bromo-directed regiocontrol under practical catalytic conditions [3]. This regioselective behavior distinguishes brominated thiophenes from non-brominated analogs, which lack this directing group functionality and may undergo non-selective arylation or require pre-functionalization steps.

Regioselective arylation
Class-level
Br directing group (C5-arylation) vs non-brominated (no directing group)
Enables direct C5-arylation without protection steps
Pd-catalyzed direct arylation class evidence
C-H Activation Palladium Catalysis Regioselective Arylation

Site-Selective Oxidative Addition of Dibrominated Thiophenes

Research on dibrominated thiophenes has demonstrated that site-selective oxidative addition of active zinc into chemically pseudo-equivalent or equivalent carbon-bromine bonds enables the preparation of thienylzinc reagents with controlled regiochemistry [1]. Specifically, a facile protocol was developed for preparing 3-bromo-2-thienylzinc bromide from 2,3-dibromothiophene via site-selective oxidative addition [2]. This work establishes that dibrominated thiophene derivatives—including those structurally related to the target compound—can undergo differentiated reactivity at distinct bromine sites, enabling sequential functionalization strategies . The target compound's two bromine atoms, located in electronically and sterically distinct environments (ring C3 vs. allylic side chain), are expected to exhibit differential reactivity profiles that could be exploited for site-selective metalation and subsequent cross-coupling . This contrasts with symmetric dibromo thiophenes (e.g., 2,5-dibromothiophene) where both bromine sites are chemically equivalent and thus cannot be distinguished in the absence of steric or electronic bias.

Selective oxidative addition
Class-level
Distinct Br environments (ring vs side chain) vs equivalent Br environments (symmetric)
Supports sequential, site-selective cross-coupling
Inferred from 2,3-dibromothiophene studies
Organozinc Reagents Cross-Coupling Site-Selective Functionalization

2-Bromo-3-(3-bromo-2-thienyl)-1-propene: Application Scenarios


Asymmetric Conjugated Polymers for Organic Electronics

The target compound's dibromo structure with distinct bromine environments enables sequential cross-coupling to construct regioregular conjugated polymers. As established in Evidence Item 2, dibromo thiophene monomers are essential for synthesizing π-conjugated materials used in OLED hole transport layers and organic photovoltaic active layers . The asymmetric allylic bromine side chain may confer improved solubility and film-forming properties relative to symmetric dibromo thiophenes. Procurement is indicated for materials science laboratories developing novel conjugated polymers requiring controlled molecular architecture [1].

Sequential Cross-Coupling for Heterocyclic Synthesis

As established in Evidence Item 1, the compound possesses two bromine atoms available for sequential palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Sonogashira), enabling the construction of extended molecular architectures in fewer steps than monobromo analogs . Procurement supports organic synthesis programs requiring a thiophene core with two distinct reactive handles for divergent functionalization strategies .

Tritium-Labeled Molecular Probes for Binding Studies

As demonstrated in Evidence Item 3, the compound has been successfully employed as a precursor for preparing tritium-labeled derivatives, achieving a radiochemical purity of 98.4% with specific activity of 27 Ci mmol⁻¹ via selective catalytic reduction [2]. Procurement is warranted for radiochemistry facilities requiring high-purity tritiated probes for in vitro binding assays, autoradiography, or metabolic distribution studies [2].

Regioselective C-H Functionalization via Bromine Directing Group

As supported by class-level evidence in Evidence Item 4, the bromine substituent on the thiophene ring can function as a blocking/directing group for regioselective C5-arylation under palladium catalysis [3]. This eliminates the need for separate protection/deprotection sequences when introducing aryl substituents at specific positions on the thiophene ring. Procurement is relevant for medicinal chemistry and methodology development programs pursuing streamlined, step-economical routes to arylated thiophene derivatives [3].

Application
Selection Property
Validation Focus
Conjugated polymer synthesis
Asymmetric dibromo structure with allylic side chain
Polymer solubility and film morphology
Sequential cross-coupling
Two distinct bromine sites for divergent functionalization
Reaction sequence efficiency and regiocontrol
Tritium-labeled probe preparation
Catalytic reduction precursor viability
Radiochemical purity and specific activity
Regioselective C-H arylation
Bromine directing group for C5-arylation
Regioselectivity without protection/deprotection steps
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